molecular formula C5H9NO3 B053859 2-Carbamoyl-2,2-dimethylacetic acid CAS No. 116070-49-6

2-Carbamoyl-2,2-dimethylacetic acid

Cat. No. B053859
CAS RN: 116070-49-6
M. Wt: 131.13 g/mol
InChI Key: VTULMVFTYNCYTA-UHFFFAOYSA-N
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Description

2-Carbamoyl-2,2-dimethylacetic acid is a chemical compound of interest in various fields of chemistry and pharmacology. It is significant for its structural and chemical properties, which make it a subject of research in molecular structure and synthesis analysis.

Synthesis Analysis

The synthesis of similar carbamoyl-containing compounds has been studied extensively. For example, Singh et al. (2013) described the synthesis of a related carbamoyl compound using quantum chemical calculations and various spectroscopic techniques (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of carbamoyl compounds has been analyzed through experimental and theoretical methods. Singh et al. (2013) also explored the molecular structure of a carbamoyl compound, providing insights into the nature of its intra and intermolecular interactions (Singh et al., 2013).

Chemical Reactions and Properties

Compounds similar to this compound have been studied for their reactivity. Reeves et al. (2013) investigated carbamoyl anions and their addition reactions, which is relevant to understanding the chemical behavior of such compounds (Reeves et al., 2013).

Physical Properties Analysis

The physical properties of carbamoyl compounds are influenced by their molecular structure and bonding. The study by Singh et al. (2013) also sheds light on the thermodynamic parameters and spectroscopic properties, which are crucial for understanding the physical characteristics of these compounds (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds can be inferred from their molecular structure and reactivity. For instance, the work of Reeves et al. (2013) on carbamoyl anions provides valuable insights into the chemical properties and potential reactivity of such compounds (Reeves et al., 2013).

Scientific Research Applications

Biochemical Interactions and Enzyme Inhibition

Carbamates, including structures related to 2-Carbamoyl-2,2-dimethylacetic acid, have been studied for their interaction with acetylcholinesterase (AChE), an enzyme crucial for nerve function. Research shows that carbamates inhibit AChE by transferring a carbamoyl group to the enzyme, affecting its activity. This inhibition mechanism has implications for developing therapeutic agents and insecticides. The rate of enzyme decarbamoylation varies significantly, influenced by the size of alkyl substituents on the carbamoyl group, indicating a nuanced understanding of how structural changes can impact biochemical pathways (Rosenberry & Cheung, 2019).

Psychotropic Drug Development

Derivatives of phosphorylated carboxylic acids, a category including this compound derivatives, have been explored for their potential in psychotropic drug development. These compounds have shown promise in improving memory and learning, offering neuroprotective properties, and correcting behavioral disorders in models of Alzheimer's disease. Their mechanism of action includes enhancing glutamatergic transmission and interacting with cholinergic synapses, which opens new avenues for treating neurological disorders (Semina et al., 2016).

Green Chemistry and Renewable Resources

In the context of green chemistry, this compound derivatives are part of the conversation around using biomass and renewable resources for chemical synthesis. Research has highlighted the synthesis of bio-based polymers and chemicals from plant feedstocks, suggesting that these derivatives could play a role in developing sustainable materials and fuels. This includes the conversion of biomass into valuable chemicals, underscoring the importance of such compounds in reducing reliance on fossil fuels (Chernyshev et al., 2017).

Anticancer Research

Cinnamic acid derivatives, closely related to this compound, have been studied for their anticancer properties. These compounds have been found to interact with various cellular mechanisms, showing potential as traditional and synthetic antitumor agents. The versatility of the cinnamic acid structure allows for a broad range of reactions that can be tailored for specific anticancer effects, highlighting the potential for further medicinal chemistry developments in this area (De et al., 2011).

Biotechnological Applications

The production of lactic acid from biomass, an area indirectly related to the synthesis and application of this compound derivatives, showcases the biotechnological potential of carboxylic acid derivatives. Lactic acid serves as a precursor for a variety of chemicals, demonstrating the feasibility of converting renewable resources into valuable bioproducts. This research direction emphasizes the role of such derivatives in advancing biotechnological routes for chemical production, aiming for a more sustainable and environmentally friendly chemical industry (Gao et al., 2011).

Safety and Hazards

The safety information available indicates that 2-Carbamoyl-2,2-dimethylacetic acid has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

3-amino-2,2-dimethyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-5(2,3(6)7)4(8)9/h1-2H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULMVFTYNCYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552764
Record name 3-Amino-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116070-49-6
Record name 3-Amino-2,2-dimethyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carbamoyl-2,2-dimethylacetic acid
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